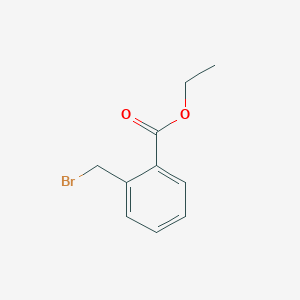

Ethyl 2-(bromomethyl)benzoate

概要

説明

Ethyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylbenzoate. This reaction typically uses bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromomethyl group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of solvents like dichloromethane or chloroform to dissolve the reactants .

化学反応の分析

Types of Reactions: Ethyl 2-(bromomethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-(bromomethyl)benzyl alcohol.

Oxidation: Formation of 2-(carboxymethyl)benzoic acid.

科学的研究の応用

Chemical Properties and Mechanism of Action

Ethyl 2-(bromomethyl)benzoate features a bromomethyl group that enhances its reactivity, making it an effective alkylating agent. The electrophilic nature of the carbon atom bonded to the bromine allows for nucleophilic attacks, leading to the formation of new carbon-nucleophile bonds. This mechanism is crucial in various synthetic pathways where this compound is employed as a building block or intermediate .

Applications in Organic Synthesis

- Synthesis of Novel Compounds : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals due to its functional groups that can undergo further chemical transformations .

- Reactivity Studies : The compound's reactivity towards nucleophiles and electrophiles has been extensively studied. Its brominated structure allows it to participate in substitution reactions, which can lead to significant changes in molecular properties and reactivities necessary for developing new compounds with desired characteristics .

Medicinal Chemistry Applications

This compound has been explored in the development of biologically active compounds:

- Histone Deacetylase Inhibitors : Research indicates that compounds derived from this compound can serve as effective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, modifications of the compound have shown promising results in enhancing potency and selectivity against HDAC6, a subtype implicated in various cancers .

- Structure-Activity Relationship Studies : The incorporation of this compound into phenothiazine derivatives has led to significant findings regarding their biological activities, including selectivity for HDAC6 over other isoforms. This highlights its potential as a scaffold for drug development aimed at treating neurodegenerative diseases .

Materials Science Applications

In materials science, this compound contributes to the development of new materials with tailored properties:

- Polymer Chemistry : The compound's ability to act as a reactive monomer allows it to be integrated into polymer systems, enhancing their mechanical and thermal properties. Its use in creating functionalized polymers is an area of ongoing research .

Table 1: Summary of Key Research Findings

作用機序

The mechanism of action of ethyl 2-(bromomethyl)benzoate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new bonds. The ester group can also participate in various reactions, such as hydrolysis or reduction, depending on the reaction conditions and reagents used .

類似化合物との比較

Ethyl 2-(bromomethyl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.

Mthis compound: The methyl ester analog, which may have different solubility and reactivity properties.

2-(Bromomethyl)benzoic acid: The carboxylic acid analog, which can undergo different types of reactions, such as decarboxylation.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the ester and bromomethyl groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

Ethyl 2-(bromomethyl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of ethyl benzoate. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, yielding the brominated product with moderate to high yields .

Synthetic Route Example

- Starting Material : Ethyl benzoate.

- Reagent : N-bromosuccinimide (NBS).

- Solvent : Carbon tetrachloride.

- Conditions : Reflux for 2 hours.

- Yield : Approximately 67% .

Pharmacological Properties

This compound has been evaluated for various biological activities, primarily focusing on its anesthetic properties. In studies where it was included as part of a series of benzoate derivatives, it demonstrated significant local anesthetic effects comparable to established anesthetics such as tetracaine and pramocaine .

Table 1: Local Anesthetic Activity of this compound Derivatives

| Compound | Blink Reflex Inhibition (%) | Onset Time (minutes) | Duration of Action (minutes) |

|---|---|---|---|

| This compound | 72 ± 6.3 at 140 min | Short | Long |

| Tetracaine | 46.3 ± 3.1 at 140 min | Short | Long |

| Pramocaine | 40.2 ± 3.0 at 140 min | Short | Long |

The results indicate that this compound exhibits promising local anesthetic properties, with effective inhibition of reflexes over extended periods .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the bromomethyl group significantly enhances the biological activity of the compound. Modifications in the alkyl chain and aromatic substitutions can further optimize its efficacy and reduce toxicity .

Study on Local Anesthetic Effects

In a comparative study, various benzoate derivatives were synthesized and tested for their local anesthetic effects. This compound was among those tested, showing a favorable safety profile with low acute toxicity while maintaining effective anesthetic activity .

Crystal Structure Analysis

Recent research has provided insights into the crystal structure of related compounds, which aids in understanding their intermolecular interactions and stability . For instance, ethyl derivatives with various substituents were analyzed to determine how structural changes impact biological activity.

特性

IUPAC Name |

ethyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEWTAHSEKSPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452673 | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-91-5 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction ethyl 2-(bromomethyl)benzoate undergoes with heterocyclic ketene aminals?

A: this compound undergoes a regiospecific C-benzylation reaction with heterocyclic ketene aminals. [, ] This means the benzyl group of this compound selectively attaches to the carbon atom of the ketene aminal.

Q2: What is the significance of this C-benzylation reaction?

A: This reaction is highly valuable for synthesizing complex heterocyclic compounds. The initial C-benzylation is followed by an intramolecular cyclocondensation, ultimately leading to the formation of ε-lactam-fused heterocyclic compounds. [, ] These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Q3: Does the size of the heterocyclic ring in the ketene aminal affect this reaction?

A: Yes, the research suggests that the size of the heterocyclic ring in the ketene aminal influences the reaction outcome. [, ] While the papers don't provide specific details on these effects, it highlights an important consideration for scientists aiming to synthesize specific ε-lactam-fused heterocycles using this reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。